

# epirubicin stability compatible solutions diluents

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## Compound Focus: Epirubicin Hydrochloride

CAS No.: 56390-09-1

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## Stable Solutions and Storage Conditions

The following table consolidates key stability data for various epirubicin solutions from scientific literature. A degradation of less than 5-10% of the initial drug concentration is typically considered stable in these studies.

Formulation / Mixture	Concentration	Diluent / Vehicle	Container	Storage Conditions	Demonstrated Stability	Citation
Epirubicin Accord (concentrate)	2 mg/mL	- (concentrate)	Punctured original glass vial or Polypropylene (PP) syringe	2°C–8°C, protected from light	96 days	[1]
Diluted Epirubicin Accord	0.1 mg/mL	0.9% Sodium Chloride or 5% Glucose	Polyolefine (PO) bag	2°C–8°C, protected from light	84 days	[1]
Diluted Epirubicin Accord	1.6 mg/mL	0.9% Sodium Chloride or 5% Glucose	Polyolefine (PO) bag	2°C–8°C, protected from light	84 days	[1]
Epirubicin (Farmorubicine)	~8.33 mg/mL	0.9% Sodium Chloride	Brown polypropylene syringe	72h at 4±2°C + 4h at 22±4°C	No significant degradation	[2]

Formulation / Mixture	Concentration	Diluent / Vehicle	Container	Storage Conditions	Demonstrated Stability	Citation
EPOCH Regimen Mixture	Clinical dosage (e.g., ~50 mg/500 mL)	500 mL of 0.9% Sodium Chloride or 5% Glucose	-	Room temperature (25°C)	48 hours (Content change <5%)	[3] [4]

## Key Experimental Protocols for Stability Assessment

The stability data in the table above was generated using standardized methodologies. Here are the core experimental protocols you can use as a reference for your own verification studies.

### High-Performance Liquid Chromatography (HPLC) Analysis

This is the primary method used for assessing chemical stability by quantifying epirubicin concentration and detecting degradation products [3] [2] [1].

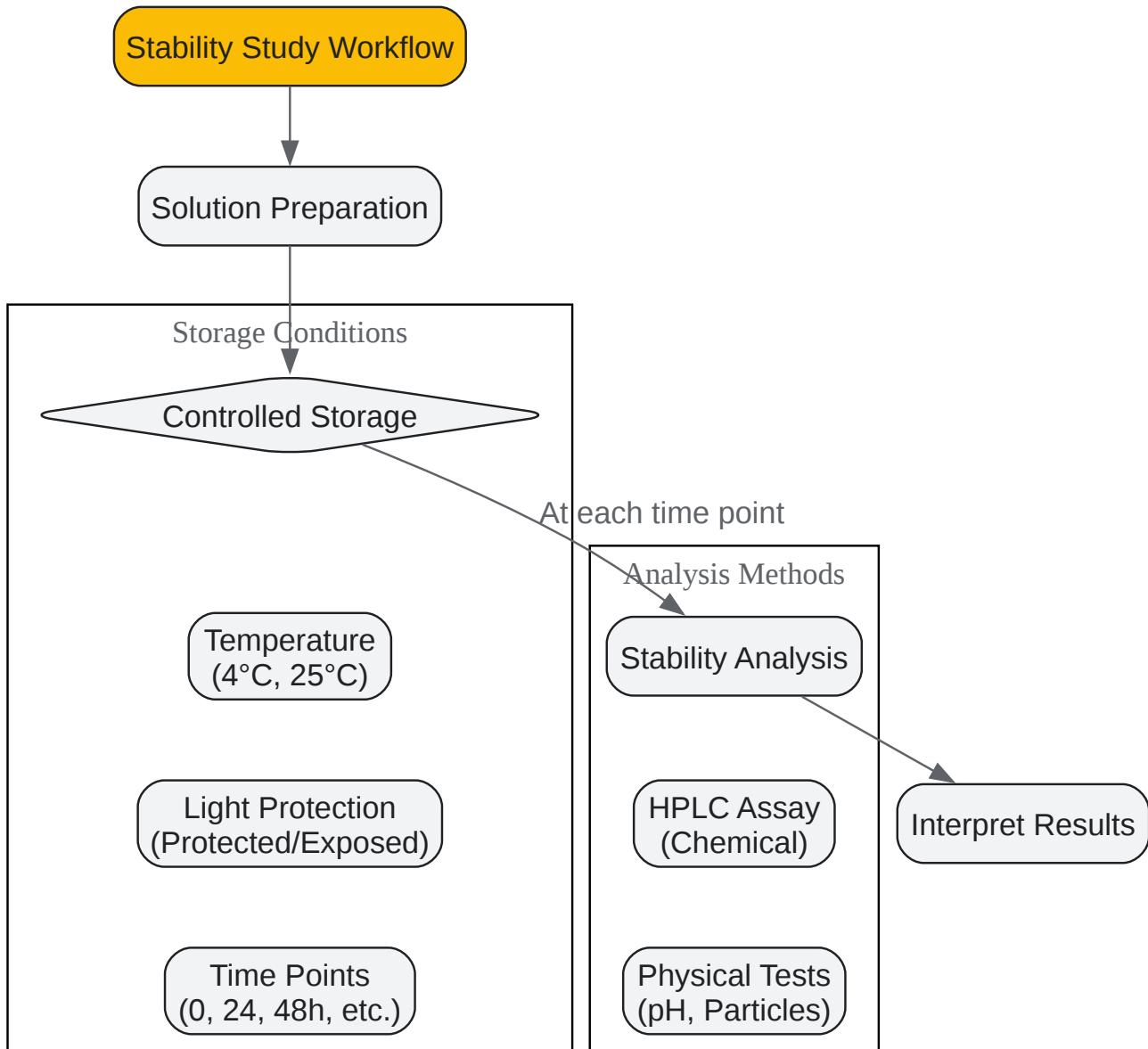
- **Instrument:** A Waters 2690 HPLC system or equivalent [3].
- **Column:** A C18 column, such as Venus ASB C18 (4.6 mm × 250 mm, 5 μm) [3].
- **Mobile Phase:** Methods vary; one study used a mixture of **0.5% formic acid, methanol, and acetonitrile** in a ratio of 60:25:15 (v/v) [3].
- **Flow Rate:** 1.0 mL/min [3].
- **Detection:** UV detection at a wavelength of **254 nm** [3].
- **Injection Volume:** 10 μL [3].

### Physical Stability and Compatibility Tests

These tests are crucial for evaluating the solution's appearance and particulate matter.

- **Visual Inspection:** Check the solution for **clarity, color change, and visible particles** under standard laboratory light. The solution should be clear and free from precipitates [2] [1].
- **pH Measurement:** Monitor pH changes using a calibrated pH meter. Acceptance criteria should be set based on the specific formulation (e.g., pH 2.5–3.8 for concentrates in syringes) [3] [1].
- **Insoluble Microparticle Analysis:** Use a particle counter (e.g., GFW-5JA) to count sub-visible particles (≥10 μm and ≥25 μm) per pharmacopeial standards [3].
- **Osmolarity Measurement:** Verify the osmolarity of the final mixture remains stable, indicating no significant physical chemical changes [3].

The diagram below illustrates the workflow for a comprehensive epirubicin stability study:



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## Frequently Asked Questions (FAQs)

**Q1: Can epirubicin be mixed with other chemotherapeutic drugs in the same solution? A1:** Yes, under specific conditions. One study confirmed that a mixture of **epirubicin, etoposide, and vindesine** in 500 mL of either **0.9% sodium chloride or 5% glucose** was stable at room temperature for 48 hours, with a content change of less than 5% [3] [4]. However, always note that the **source of epirubicin (imported vs. domestic)** and the **vehicle (saline vs.**

glucose) can influence parameters like insoluble microparticle levels and pH [3]. Refer to the specific protocol for the drug combination you are using.

**Q2: Does epirubicin require light protection during storage? A2:** The available data and standard guidance strongly recommend storing epirubicin solutions **protected from light** [2] [1]. While one older study concluded that protection from light was not necessary for a 2 mg/mL solution [5], best practice is to err on the side of caution and keep the drug in amber syringes/bags or wrapped in light-protective materials throughout storage and infusion.

**Q3: What is the significance of the extended stability data for Epirubicin Accord? A3:** A 2024 study demonstrates that **Epirubicin Accord 2 mg/mL concentrate and its dilutions are physically and chemically stable for much longer than the 24-hour period stated in its official Summary of Product Characteristics (SmPC)** [1]. This evidence supports the **cost-effective practice of using unused portions over an extended period (e.g., 96 days for concentrate) when prepared and stored under controlled, sterile conditions (2°C–8°C, protected from light)** [1]. Always ensure this practice aligns with your institution's policies.

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